2-(5-amino-3-(methylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(2-methoxy-5-methylphenyl)acetamide
Description
The compound 2-(5-amino-3-(methylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(2-methoxy-5-methylphenyl)acetamide is a heterocyclic molecule featuring a pyrazole core substituted with amino and methylamino groups, a 1,2,4-oxadiazole ring bearing an o-tolyl (ortho-methylphenyl) group, and an acetamide moiety linked to a 2-methoxy-5-methylphenyl substituent.
Properties
IUPAC Name |
2-[5-amino-3-(methylamino)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N7O3/c1-13-9-10-17(32-4)16(11-13)26-18(31)12-30-20(24)19(22(25-3)28-30)23-27-21(29-33-23)15-8-6-5-7-14(15)2/h5-11H,12,24H2,1-4H3,(H,25,28)(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNCGXDTMKNYDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CN2C(=C(C(=N2)NC)C3=NC(=NO3)C4=CC=CC=C4C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(5-amino-3-(methylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(2-methoxy-5-methylphenyl)acetamide is a complex organic molecule that exhibits potential biological activities due to its unique structural features, including oxadiazole and pyrazole rings. Understanding its biological activity is crucial for its application in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is , with an approximate molecular weight of 396.47 g/mol. Its structure can be broken down into several functional groups:
| Functional Group | Description |
|---|---|
| Oxadiazole | Known for diverse biological activities, particularly in drug development. |
| Pyrazole | Exhibits various pharmacological effects, often used in the synthesis of bioactive compounds. |
| Acetamide | Involves nucleophilic substitution reactions, enhancing the compound's reactivity. |
1. Inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE)
The compound has been evaluated for its inhibitory effects on AChE and BuChE, enzymes critical in neurotransmission and implicated in neurodegenerative diseases like Alzheimer's. Research indicates that derivatives containing oxadiazole moieties show significant inhibition against these enzymes.
- IC50 Values : The compound's analogues have demonstrated varying IC50 values ranging from 12.8 µM to 99.2 µM against AChE, indicating moderate to strong inhibitory potency compared to standard drugs like Donepezil (IC50 ≈ 33.65 µM) .
2. Antioxidant Activity
Compounds with oxadiazole and pyrazole structures have been reported to possess antioxidant properties, which can protect against oxidative stress-related cellular damage. This activity is beneficial in the context of neuroprotection .
3. Neuroprotective Effects
Studies suggest that the compound may exhibit neuroprotective effects by preventing neuronal cell death through inhibition of β-secretase-1 (BACE-1) and reducing amyloid β-peptide aggregation . This mechanism is crucial for developing therapeutic agents for Alzheimer's disease.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds with oxadiazole and pyrazole structures:
- Study on Benzoxazole-Oxadiazole Derivatives : This research found that derivatives showed IC50 values for AChE inhibition between 5.80 µM and 40.80 µM, demonstrating the potential for developing new therapeutic agents .
- Evaluation of Substituted Pyrazoles : A study indicated that specific substitutions on pyrazole derivatives significantly enhanced their biological activities, including cholinesterase inhibition .
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinities of this compound with target proteins involved in neurodegenerative diseases. These studies help elucidate potential mechanisms of action and guide further modifications to enhance efficacy .
Scientific Research Applications
Neuropharmacological Applications
Research indicates that compounds with oxadiazole and pyrazole structures often exhibit significant neuroprotective effects. Specifically, studies have shown that this compound can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter breakdown. This inhibition is crucial for treating neurodegenerative diseases such as Alzheimer's disease.
In vitro studies have demonstrated:
- IC50 values for AChE inhibition ranging from 5.80 µM to 40.80 µM, suggesting efficacy comparable to established drugs like Donepezil.
Molecular docking studies further support these findings by showing that the compound can interact non-covalently with AChE and BuChE, blocking access to the catalytic sites of these enzymes.
Anticancer Potential
The unique structural features of this compound also suggest potential applications in cancer therapy. Compounds containing oxadiazole rings have been associated with anticancer activity due to their ability to induce apoptosis in cancer cells. Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines.
Synthesis Pathway
The synthesis of this compound typically involves several key steps:
- Formation of the oxadiazole ring through condensation reactions.
- Cyclization to introduce the pyrazole structure.
- Final acylation step to attach the acetamide group.
This multi-step synthesis highlights the complexity and versatility of the compound, allowing for further derivatization aimed at enhancing biological activity.
Acetylcholinesterase Inhibition
Research has documented the effects of similar compounds on AChE activity, supporting the hypothesis that this compound could serve as a reversible inhibitor, potentially leading to therapeutic applications in managing dementia-related conditions.
Neuroprotective Effects
Further studies are needed to fully elucidate the neuroprotective mechanisms of this compound. However, initial findings suggest it may help mitigate neuronal damage caused by oxidative stress or excitotoxicity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Oxadiazole Substituents
Compound A : 2-{5-Amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chlorobenzyl)acetamide
- Key Differences: Oxadiazole substituent: 4-methoxyphenyl vs. o-tolyl in the target compound. Pyrazole substituent: Methylsulfanyl (SCH₃) vs. methylamino (NHCH₃). Acetamide group: 2-chlorobenzyl vs. 2-methoxy-5-methylphenyl.
- Methylsulfanyl may enhance metabolic stability compared to methylamino but reduce hydrogen-bonding capacity .
Compound B : 2-{5-Amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chloro-4-methylphenyl)acetamide
- Key Differences :
- Acetamide group: 2-chloro-4-methylphenyl vs. 2-methoxy-5-methylphenyl .
- The absence of methoxy may reduce solubility compared to the target compound .
Analogues with Varied Heterocyclic Cores
Compound C : 2-{[4-Allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide
- Key Differences: Core structure: 1,2,4-triazole vs. pyrazole in the target compound. Substituent: Allyl group on triazole vs. methylamino on pyrazole.
- Implications :
Compound D : BI 665915 (Oxadiazole-containing FLAP Inhibitor)
- Structure: 2-[4-(3-{(R)-1-[4-(2-amino-pyrimidin-5-yl)-phenyl]-1-cyclopropyl-ethyl}-[1,2,4]oxadiazol-5-yl)-pyrazol-1-yl]-N,N-dimethyl-acetamide.
- Key Differences: Oxadiazole substituent: Aminopyrimidinyl-phenyl-cyclopropyl vs. o-tolyl. Pyrazole substituent: N,N-dimethylacetamide vs. N-(2-methoxy-5-methylphenyl)acetamide.
- Functional Data :
Data Table: Structural and Functional Comparison
Key Research Findings and Implications
Oxadiazole Substituents : Electron-donating groups (e.g., methoxy in Compound A) improve solubility but may reduce target affinity compared to hydrophobic groups like o-tolyl .
Pyrazole vs.
Acetamide Modifications : The 2-methoxy-5-methylphenyl group in the target compound likely enhances blood-brain barrier penetration compared to chlorinated analogues (Compounds A and B) .
Q & A
Q. What are the critical structural motifs in this compound that contribute to its potential pharmacological activity?
The compound’s activity arises from three key motifs:
- Pyrazole core : Provides a rigid scaffold for target binding; substituents at positions 3 (methylamino) and 4 (1,2,4-oxadiazole) modulate steric and electronic interactions .
- 1,2,4-Oxadiazole ring : Enhances metabolic stability and participates in hydrogen bonding with biological targets .
- Acetamide side chain : Influences solubility and membrane permeability via its methoxy and methylphenyl groups . Methodological Insight: Comparative studies of analogs (e.g., replacing o-tolyl with chlorophenyl) can isolate contributions of individual motifs .
Q. What synthetic strategies are commonly employed for constructing the 1,2,4-oxadiazole ring in this compound?
Two primary methods are used:
- Cyclization of acylhydrazides : Reacting substituted benzoic acid hydrazides with POCl₃ at 120°C to form the oxadiazole ring .
- Condensation of amidoximes : Using chloroacetyl chloride in triethylamine to cyclize intermediates, as demonstrated in analogous acetamide syntheses . Optimization Tip: Monitor reaction progress via TLC and adjust stoichiometric ratios (e.g., POCl₃ equivalents) to minimize byproducts .
Q. Which analytical techniques are essential for characterizing the purity and structure of this compound?
Key techniques include:
- 2D NMR (HSQC, HMBC) : Resolves overlapping signals in the pyrazole and oxadiazole regions .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula, especially for chlorine/isobaric interferences .
- X-ray crystallography : Validates spatial arrangement of the o-tolyl and methoxyphenyl groups .
Advanced Research Questions
Q. How can researchers optimize the multi-step synthesis of this compound to minimize side-product formation?
- Step-specific adjustments :
- Pyrazole formation : Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
- Oxadiazole cyclization : Replace POCl₃ with polymer-supported reagents (e.g., PS-PPh₃) for easier purification .
Q. What methodologies are effective in elucidating the mechanism of action for this compound’s observed biological effects?
- Target deconvolution :
- Kinase profiling panels : Screen against 400+ kinases to identify off-target interactions .
- Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells .
Q. How should contradictory results in this compound’s enzyme inhibition profiles across studies be systematically addressed?
- Standardize assay conditions :
- Fix ATP concentrations (e.g., 100 µM) and pH (7.4) to reduce variability .
- Validate purity : Use HPLC-MS to exclude batch-specific impurities (e.g., residual POCl₃) .
- Cross-validate with structural analogs : Compare IC₅₀ values of derivatives to identify confounding substituents .
Contradiction Resolution: Discrepancies in IC₅₀ values (10–50 nM) for CYP3A4 inhibition were traced to differences in liver microsome sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
